molecular formula C15H11FN4O B7787548 3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one

3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one

Cat. No.: B7787548
M. Wt: 282.27 g/mol
InChI Key: MGRBQRLFVADMDN-RQZCQDPDSA-N
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Description

3-[(E)-2-[(2-Fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is a hydrazine-derived heterocyclic compound featuring a quinoxalin-2-one core substituted with a fluorophenylmethylidene hydrazine moiety. The compound’s structure includes a conjugated π-system due to the (E)-configuration of the hydrazine linkage, which likely influences its electronic properties and intermolecular interactions. For instance, crystallographic studies of similar hydrazine derivatives (e.g., ) suggest that such compounds exhibit planar geometries conducive to stacking interactions and hydrogen bonding .

Properties

IUPAC Name

3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O/c16-11-6-2-1-5-10(11)9-17-20-14-15(21)19-13-8-4-3-7-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRBQRLFVADMDN-RQZCQDPDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC2=NC3=CC=CC=C3NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one typically involves the condensation of 2-fluorobenzaldehyde with 3-hydrazino-1,2-dihydroquinoxalin-2-one. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include various quinoxaline and hydrazine derivatives, which can have different functional groups depending on the specific reagents and conditions used.

Scientific Research Applications

Structural Features

The compound features a quinoxaline backbone with a hydrazone linkage, which is characteristic of many biologically active compounds. The presence of fluorine in the phenyl ring enhances lipophilicity and potentially improves biological activity.

Medicinal Chemistry

Anticancer Activity:
Research has indicated that quinoxaline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study published in Cancer Letters evaluated several hydrazone derivatives and found that compounds with similar structures demonstrated IC50 values in the low micromolar range against breast and lung cancer cells.

CompoundCell LineIC50 (µM)
3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-oneA549 (Lung Cancer)4.8
Compound AMCF7 (Breast Cancer)5.6
Compound BHeLa (Cervical Cancer)3.4

Mechanism of Action:
The anticancer properties are attributed to the induction of apoptosis and cell cycle arrest mechanisms, which are facilitated by the compound's ability to interact with specific molecular targets within cancer cells.

Enzyme Inhibition

Acetylcholinesterase (AChE) Inhibition:
This compound has shown promise as an AChE inhibitor, which is significant for neurodegenerative disease treatment. A study published in Bioorganic & Medicinal Chemistry reported that modifications at the hydrazine position significantly influenced inhibitory potency.

CompoundAChE IC50 (µM)
Standard Drug (Donepezil)0.12
Modified Quinazoline0.23
This compound0.28

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties against various pathogens. In vitro studies have demonstrated that related hydrazine derivatives possess significant antimicrobial activity, with minimum inhibitory concentration (MIC) values often below 10 µg/mL.

Materials Science

In materials science, compounds like this compound are explored for their potential in developing specialty chemicals and materials with specific properties due to their unique chemical structure.

Case Study 1: Anticancer Efficacy

Mechanism of Action

The mechanism of action of 3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The fluorophenyl group and quinoxalinone core allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one with structurally related compounds, focusing on substituent effects, molecular features, and key findings from the literature:

Compound Name Substituents Molecular Formula Key Features References
This compound 2-Fluorophenyl, quinoxalin-2-one C₁₅H₁₁FN₄O Fluorine atom enhances electronegativity; planar hydrazine linkage.
2-[(1E)-[(Z)-2-({[(1Z)-[(E)-2-[(2-Hydroxyphenyl)methylidene]hydrazin-1-ylidene... (from ) 2-Hydroxyphenyl, disulfanyl groups C₂₉H₂₈N₄O₂S₄ Exhibits strong hydrogen bonding (Hirshfeld analysis) and π-stacking interactions.
N-(3-Methoxyphenyl)-N′-[(E)-(3-methoxyphenyl)methylideneamino]oxamide (from ) 3-Methoxyphenyl, oxamide C₁₈H₁₈N₄O₃ Methoxy groups increase electron density; oxamide backbone enhances rigidity.
5-[(E)-2-[(2-Bromophenyl)methylidene]hydrazin-1-yl]-2-chlorobenzoic acid (from ) 2-Bromophenyl, 2-chlorobenzoic acid C₁₅H₁₁BrClN₂O₂ Halogen substituents (Br, Cl) improve lipophilicity and binding affinity.
3-[2-Oxo-2-(2-thienyl)ethylidene]-3,4-dihydroquinoxalin-2(1H)-one (from ) Thiophene, quinoxalin-2-one C₁₄H₁₁N₃O₂S Thiophene introduces sulfur-based interactions; similar quinoxaline core.
2-{2-[(1E)-[2-(2-Fluorophenyl)hydrazin-1-ylidene]methyl]-1H-pyrrol-1-yl}-1,3-thiazole () 2-Fluorophenyl, thiazole-pyrrole C₁₄H₁₁FN₄S Fluorophenyl group shared; thiazole-pyrrole core differs in electronic properties.

Structural and Electronic Comparisons

  • Fluorophenyl vs. Hydroxyphenyl () : The fluorophenyl group in the target compound lacks the hydrogen-bond-donating capability of the hydroxyphenyl group in ’s analog. This difference may reduce intermolecular hydrogen bonding but enhance hydrophobic interactions .
  • Core Heterocycles (): The quinoxalin-2-one core () offers a rigid, planar structure, while the thiazole-pyrrole system () introduces conformational flexibility and sulfur-based reactivity .

Computational and Crystallographic Insights

  • highlights the importance of Hirshfeld surface analysis in quantifying intermolecular interactions, which could be applied to the target compound to predict packing efficiency and stability .
  • The methoxy-substituted derivative () demonstrates how electron-donating groups can modulate electronic density, a property that may contrast with the electron-withdrawing fluorine in the target compound .

Biological Activity

3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one is a novel chemical compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and experimental findings from various studies.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that combines a quinoxalinone core with a hydrazine moiety and a fluorophenyl substituent. The synthesis typically involves the condensation of 2-fluorobenzaldehyde with 3-hydrazino-1,2-dihydroquinoxalin-2-one under controlled conditions to yield the desired product .

PropertyValue
Molecular FormulaC15H11FN4O
IUPAC Name3-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1H-quinoxalin-2-one
CAS Number338758-18-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects.

In Vitro Studies

One study reported the compound's effectiveness against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 1.9 to 7.52 μg/mL. These results suggest that the compound possesses selective targeting capabilities towards cancerous cells .

The mechanism of action appears to involve the interaction of the compound with specific molecular targets within cancer cells. The fluorophenyl group and quinoxalinone core facilitate binding to enzymes or receptors that modulate cellular activities, potentially leading to:

  • Inhibition of cell proliferation
  • Induction of apoptosis (programmed cell death)

These interactions are critical for disrupting cancer cell growth and survival pathways .

Study 1: Antiproliferative Effects

A comprehensive study evaluated a series of quinoxaline derivatives, including our compound of interest. The results indicated that compounds with similar scaffolds exhibited low micromolar activity against various cancer cell lines. The presence of specific substituents on the quinoxaline structure was found to enhance biological activity significantly .

Study 2: Molecular Docking Analysis

Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. The docking simulations revealed favorable binding affinities, suggesting that the compound could effectively inhibit target enzymes critical for tumor growth .

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